1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole

Lipophilicity Membrane permeability Drug design

This advanced benzimidazole building block features a unique N1-benzyl/C2-methyl substitution pattern with orthogonal 5-Br/6-F handles. Its high LogP (4.2-4.5) and low TPSA (17.8 Ų) make it an optimal scaffold for CNS-penetrant kinase inhibitor programs, bypassing inefficient late-stage alkylation. Supplied at ≥98% purity for reliable medicinal chemistry campaigns.

Molecular Formula C15H12BrFN2
Molecular Weight 319.17 g/mol
CAS No. 1393441-81-0
Cat. No. B1528162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole
CAS1393441-81-0
Molecular FormulaC15H12BrFN2
Molecular Weight319.17 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N1CC3=CC=CC=C3)F)Br
InChIInChI=1S/C15H12BrFN2/c1-10-18-14-7-12(16)13(17)8-15(14)19(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyCBYINLJBKABPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole (CAS 1393441-81-0): Physicochemical Profile and Procurement Baseline


1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole (CAS 1393441-81-0) is a heterocyclic benzimidazole derivative with the molecular formula C15H12BrFN2 and a molecular weight of 319.17 g/mol . The compound features a benzimidazole core substituted with bromine and fluorine atoms at the 5- and 6-positions, respectively, a benzyl group at the N1 position, and a methyl group at the C2 position . This specific substitution pattern defines its utility as a synthetic intermediate and a potential protein kinase inhibitor scaffold .

Why Generic Benzimidazole Substitution Fails: Quantitative Differentiation of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole


Generic substitution within the benzimidazole class is not viable due to significant differences in physicochemical properties and synthetic accessibility driven by the unique substitution pattern of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole. The presence of the N1-benzyl and C2-methyl groups markedly alters lipophilicity (LogP) and topological polar surface area (TPSA) compared to unsubstituted or less substituted analogs [1][2]. These quantitative differences directly impact membrane permeability, metabolic stability, and the compound's utility as a building block in medicinal chemistry programs. Furthermore, the specific halogenation pattern provides a distinct synthetic handle for further functionalization, making it irreplaceable in routes requiring this exact substitution geometry .

Quantitative Comparative Evidence: 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole vs. Closest Benzimidazole Analogs


Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability Predictions

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole exhibits a significantly higher calculated LogP (4.2 to 4.5) compared to its unsubstituted core analog 5-bromo-6-fluoro-1H-benzimidazole (LogP 2.46) [1]. This 1.74-2.04 log unit increase corresponds to a >50-fold increase in predicted octanol-water partition coefficient, a key determinant of passive membrane diffusion and bioavailability potential [2].

Lipophilicity Membrane permeability Drug design

Reduced Topological Polar Surface Area (TPSA) Predicts Improved Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole is 17.8 Ų, compared to 28.68 Ų for 5-bromo-6-fluoro-1H-benzimidazole [1]. This 38% reduction in TPSA places the target compound well below the widely accepted 60-70 Ų threshold for optimal CNS penetration, while the unsubstituted analog approaches the borderline of this criterion [2].

Blood-brain barrier CNS drug discovery TPSA

Protein Kinase Inhibitor Class Assignment with Distinct Scaffold Features

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole is classified as a protein kinase inhibitor belonging to the tyrosine kinase inhibitor group . This mechanism-based classification, combined with its unique N1-benzyl/C2-methyl substitution pattern, distinguishes it from simpler halogenated benzimidazoles that lack the optimized steric and electronic features required for kinase ATP-binding pocket engagement. While direct comparative kinase inhibition data are not publicly available, the compound's structural features (benzyl group providing hydrophobic contacts, methyl group restricting conformational flexibility) are consistent with known kinase inhibitor pharmacophores [1].

Kinase inhibition Cancer research Tyrosine kinase

Optimal Application Scenarios for 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole in Scientific Research and Industrial Procurement


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Optimization

The combination of low TPSA (17.8 Ų) and high LogP (4.2-4.5) makes 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole an optimal scaffold for developing kinase inhibitors intended for central nervous system (CNS) targets, where blood-brain barrier penetration is critical . The N1-benzyl and C2-methyl groups provide essential hydrophobic contacts and conformational constraint for ATP-binding pocket engagement .

Chemical Biology: Orthogonal Functionalization via Halogen Substituents

The 5-bromo and 6-fluoro substituents offer distinct reactivity profiles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the bromo position followed by nucleophilic aromatic substitution at the fluoro position) [1]. This orthogonal reactivity enables efficient construction of diverse compound libraries for high-throughput screening campaigns.

Synthetic Chemistry: Key Intermediate for 2-Methyl Benzimidazole Derivatives

As a fully substituted benzimidazole building block with high purity (≥98%) , this compound serves as an advanced intermediate in multi-step syntheses, eliminating the need for late-stage N1-alkylation or C2-methylation steps that often suffer from low yields and regioselectivity challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.